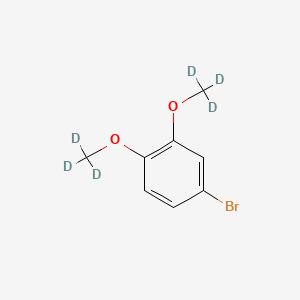

4-Bromo-1,2-dimethoxybenzene-d6

Description

4-Bromo-1,2-dimethoxybenzene-d6 (CAS: N/A; synonyms: 4-Bromo-veratrole-d6, 3,4-Dimethoxy-1-bromobenzene-d6) is a deuterated aromatic compound with six deuterium atoms replacing hydrogen in its methoxy groups. Its molecular formula is C₈H₃D₆BrO₂, and it has a molecular weight of 223.13 g/mol . This isotopically labeled compound is a derivative of 4-bromo-1,2-dimethoxybenzene (CAS: 2859-78-1), where deuterium substitution enhances its utility in metabolic studies and electrochemical applications. It is commercially available as a powder (98% purity) and is stored at 2–8°C in light-protected conditions .

Key applications include:

Properties

Molecular Formula |

C8H9BrO2 |

|---|---|

Molecular Weight |

223.10 g/mol |

IUPAC Name |

4-bromo-1,2-bis(trideuteriomethoxy)benzene |

InChI |

InChI=1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3/i1D3,2D3 |

InChI Key |

KBTMGSMZIKLAHN-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Br)OC([2H])([2H])[2H] |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1,2-dimethoxybenzene-d6 can be synthesized through several methods. One common method involves the bromination of 1,2-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like dichloromethane at room temperature. The deuterated version can be prepared by using deuterated reagents and solvents.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-1,2-dimethoxybenzene-d6 may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-dimethoxybenzene-d6 undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles. Common reagents include nitrating agents, sulfonating agents, and halogenating agents.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.

Nucleophilic Substitution: Reagents include sodium amide, sodium thiolate, and sodium alkoxide, typically under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

Nucleophilic Substitution: Products include substituted amines, thiols, and ethers.

Oxidation and Reduction: Products include aldehydes, carboxylic acids, and alcohols.

Scientific Research Applications

4-Bromo-1,2-dimethoxybenzene-d6 has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug metabolism studies.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dimethoxybenzene-d6 involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the bromine atom is replaced by an electrophile, forming a positively charged intermediate that is stabilized by the aromatic ring. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural and functional differences between 4-bromo-1,2-dimethoxybenzene-d6 and related brominated aromatic compounds:

Physicochemical Properties

- Solubility: The deuterated compound dissolves in chloroform, dichloromethane, and DMSO, similar to its non-deuterated counterpart .

- Stability: Deuterated methoxy groups enhance resistance to oxidative degradation compared to non-deuterated analogs, critical for prolonged battery applications .

- NMR Profiles : Deuterium substitution eliminates proton signals in methoxy groups, simplifying spectral analysis in metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.